Methyl formate-D4
Description
Significance of Deuterium (B1214612) Labeling in Investigating Chemical Phenomena
Isotopic labeling, the technique of replacing an atom in a molecule with one of its isotopes, is a cornerstone of modern chemical research. synmr.in Deuterium labeling, specifically, offers a unique lens through which to observe molecular behavior without significantly altering the molecule's chemical structure. youtube.com The primary difference between hydrogen (protium) and deuterium is the latter's additional neutron, which doubles its atomic weight. youtube.com This mass difference, while leaving chemical properties largely unchanged, gives rise to the kinetic isotope effect (KIE), where the rate of a chemical reaction can change when a hydrogen atom at a reactive site is replaced by deuterium. youtube.com
The applications of deuterium labeling in chemistry are extensive and varied:
Elucidating Reaction Mechanisms: By selectively replacing hydrogen with deuterium at different positions in a molecule, chemists can track the movement and transformation of atoms throughout a chemical reaction. synmr.inthalesnano.com Observing the KIE helps to determine which bonds are broken or formed in the rate-determining step of a reaction, providing a detailed picture of the transition state structure. nih.govelectronicsandbooks.com
Probing Molecular Structure and Dynamics: Deuterium is used extensively in Nuclear Magnetic Resonance (NMR) spectroscopy. thalesnano.com The use of deuterated solvents simplifies complex proton NMR spectra, allowing for clearer structural analysis of the molecule of interest. synmr.in Furthermore, deuterium labeling can be used to study the three-dimensional structure of proteins and other macromolecules. clearsynth.com
Internal Standards in Mass Spectrometry: In mass spectrometry, which is used to identify and quantify compounds, deuterium-labeled molecules serve as ideal internal standards. thalesnano.com Because they are chemically identical to their non-labeled counterparts but have a different mass, they can be added to a sample to improve the accuracy and reliability of quantification. thalesnano.com
Investigating Pharmacokinetic Properties: In pharmaceutical research, deuterium labeling helps in understanding how potential drug candidates are absorbed, distributed, metabolized, and excreted (ADME). clearsynth.com The stronger carbon-deuterium bond can slow down metabolic processes, which has led to the development of "deuterated drugs" with improved therapeutic profiles. clearsynth.com
Rationale for Academic Research on Methyl Formate-D4 and its Isotopologues
Methyl formate (B1220265) is a molecule of significant interest in various chemical contexts. It is a key building block in C1 chemistry, an important intermediate in industrial processes, and has been identified in interstellar space. mdpi.comresearchgate.net Its simple structure makes it an ideal model system for studying the fundamental reactions of esters, such as hydrolysis and combustion. acs.orgnih.gov
The rationale for studying this compound and its other deuterated isotopologues (e.g., methyl-d3-formate, CH₃OCDO) stems from the need to understand its reaction kinetics and mechanisms at a fundamental level. Researchers utilize these labeled compounds to gain detailed insights that would be difficult to obtain otherwise.
One major area of investigation is the acid-catalyzed hydrolysis of methyl formate. Multiple isotope effect studies on this reaction, including the formyl hydrogen isotope effect ((D)k), provide a detailed picture of the transition-state structure. nih.govelectronicsandbooks.comresearchgate.net By measuring how the reaction rate changes upon deuteration, scientists can map out the bonding changes that occur as the ester is broken down. nih.govelectronicsandbooks.com For example, a study reported a formyl-H kinetic isotope effect (Dk) of 0.81 for the acid-catalyzed hydrolysis of methyl formate, providing crucial data for modeling the reaction's transition state. electronicsandbooks.com
Another critical research area involves the reaction of methyl formate with hydroxyl (OH) radicals, a primary removal pathway for the compound in the Earth's atmosphere. acs.orgnih.gov Studies on the reactions of OH and its deuterated equivalent (OD) with various methyl formate isotopologues allow for the determination of site-specific reaction rates. This research has shown that hydrogen abstraction can occur at either the methyl (–CH₃) or formate (–CHO) sites, and deuteration helps to distinguish between these two pathways. acs.orgnih.gov These kinetic studies are vital for creating accurate models of atmospheric chemistry and combustion processes. acs.orgacs.org
Overview of Key Research Domains for Deuterated Methyl Formate
The study of this compound and its isotopologues has significant implications across several key scientific domains:
Atmospheric Chemistry: Methyl formate is present in the atmosphere, and its oxidation is primarily driven by reactions with OH radicals. acs.orgnih.gov Research using deuterated methyl formate helps to refine our understanding of its atmospheric lifetime and the reaction mechanisms that govern its degradation. This data is essential for accurate atmospheric modeling. acs.org
Combustion Chemistry: As the simplest ester, methyl formate is used as a proxy to understand the combustion mechanisms of more complex esters, such as those found in biofuels. acs.orgacs.org Isotope-labeling studies provide crucial kinetic data and branching ratios for its reaction pathways at the high temperatures relevant to combustion, improving the accuracy of combustion models. acs.orgnih.gov
Mechanistic Organic Chemistry: The hydrolysis of esters is a classic reaction in organic chemistry. Using isotopologues of methyl formate allows for detailed kinetic isotope effect studies that reveal intricate details about the transition state and the roles of different atoms in the reaction mechanism. nih.govelectronicsandbooks.comresearchgate.net
Astrochemistry: Methyl formate is a relatively abundant molecule found in hot molecular cores in interstellar space, the star-forming regions of molecular clouds. researchgate.net Laboratory studies on the formation and reaction pathways of methyl formate and its isotopologues under conditions mimicking these environments can help astronomers and chemists understand the chemical evolution of the interstellar medium.
Data Tables
Table 1: Compound Names Mentioned in the Article
| Compound Name | Synonym(s) | Chemical Formula |
| Methyl Formate | Formic acid methyl ester | HCOOCH₃ |
| This compound | Perdeuterated methyl formate | DCOOCD₃ |
| Methyl-d3-formate | Methyl formate (methyl-d3) | HCOOCD₃ |
| Methyl deuterioformate | Methyl formate-d | DCOOCH₃ |
| Deuterium | Heavy hydrogen | D or ²H |
| Methanol (B129727) | CH₃OH | |
| Formic Acid | HCOOH | |
| Hydroxyl Radical | OH |
Table 2: Selected Kinetic Isotope Effects (KIEs) for the Acid-Catalyzed Hydrolysis of Methyl Formate at 20°C
This table presents experimentally determined KIE values, which quantify the change in reaction rate upon isotopic substitution. A value different from 1.0 indicates that the substituted position is involved in the rate-determining step of the reaction.
| Isotope Effect | Position of Isotopic Label | Experimental Value | Reference |
| ¹³k | Carbonyl Carbon | 1.028 ± 0.001 | nih.govelectronicsandbooks.com |
| ¹⁸k | Carbonyl Oxygen | 0.9945 ± 0.0009 | nih.govelectronicsandbooks.com |
| ¹⁸k | Nucleophile Oxygen | 0.995 ± 0.001 | nih.govelectronicsandbooks.com |
| (D)k | Formyl Hydrogen | 0.81 ± 0.02 | nih.govelectronicsandbooks.com |
| ¹⁸k | Leaving Oxygen | 1.0009 | nih.govelectronicsandbooks.com |
Structure
3D Structure
Properties
Molecular Formula |
C2H4O2 |
|---|---|
Molecular Weight |
64.08 g/mol |
IUPAC Name |
trideuteriomethyl deuterioformate |
InChI |
InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i1D3,2D |
InChI Key |
TZIHFWKZFHZASV-MZCSYVLQSA-N |
Isomeric SMILES |
[2H]C(=O)OC([2H])([2H])[2H] |
Canonical SMILES |
COC=O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Dynamics of Methyl Formate D4
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for elucidating the structural and dynamic properties of Methyl formate-D4 at the atomic level. The substitution of hydrogen with deuterium (B1214612) significantly alters the NMR spectra, providing unique information that is not accessible with the non-deuterated analogue.
Deuterium (²H) NMR spectroscopy is instrumental in directly observing the deuterated sites within a molecule. For this compound (DCOOD₃), ²H NMR provides distinct signals for the formyl deuterium and the methyl deuterons, confirming the site-specific isotopic labeling. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, but the quadrupolar nature of the deuterium nucleus results in broader lines. The primary utility of ²H NMR in this context is the unambiguous confirmation of deuterium incorporation at both the formyl and methyl positions. Advanced solid-state ²H NMR techniques can further provide information on molecular dynamics by analyzing the deuterium quadrupolar coupling patterns, which are sensitive to the local electronic environment and molecular motion. nih.govresearchgate.net
The analysis of ¹H and ¹³C NMR spectra of this compound reveals the profound effects of deuterium substitution.
¹H NMR: In a fully deuterated this compound sample, the proton signals corresponding to the formyl and methyl groups are absent. Any residual signals would indicate incomplete deuteration. In partially deuterated samples, the coupling between protons and adjacent deuterons (²JHD or ³JHD) can be observed, which is typically smaller than the corresponding proton-proton coupling (JHH) by a factor related to the gyromagnetic ratios of the nuclei (γH/γD ≈ 6.5).
¹³C NMR: The ¹³C NMR spectrum is simplified due to the replacement of protons with deuterons.
Decoupling: In a proton-decoupled ¹³C NMR spectrum, the signals for the formyl carbon and the methyl carbon will appear as singlets, similar to the non-deuterated compound. docbrown.info
Isotope Effects: The substitution of ¹H with ²H causes small but measurable upfield shifts (to lower ppm values) in the ¹³C resonances, known as deuterium isotope effects.
C-D Coupling: If the spectrum is recorded without deuterium decoupling, the carbon signals will be split into multiplets due to one-bond ¹³C-²H coupling (¹JCD). The formyl carbon would appear as a triplet (1:1:1 ratio) due to coupling with the single deuterium, while the methyl carbon would be a septet (1:3:6:7:6:3:1 ratio) from coupling to the three deuterons. These coupling patterns provide direct evidence of the deuterium distribution.
| Nucleus | Chemical Shift (ppm) - Non-deuterated | Expected Observation in this compound |
| ¹H (Formyl) | ~8.0-8.1 | Signal absent |
| ¹H (Methyl) | ~3.7-3.8 | Signal absent |
| ¹³C (Carbonyl) | ~161 | Upfield shift, splits into a triplet if not ²H decoupled |
| ¹³C (Methyl) | ~51 | Upfield shift, splits into a septet if not ²H decoupled |
Note: Exact chemical shifts can vary depending on the solvent used. docbrown.infoillinois.edu
While direct multi-dimensional NMR studies on this compound are not extensively reported, the principles of these techniques are crucial for conformational analysis. Methyl formate (B1220265) exists as a mixture of two planar conformers: a more stable cis form and a less stable trans form. researchgate.net
Multi-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are fundamental for determining spatial proximity between nuclei. In a hypothetical partially deuterated or mixed-isotope sample, NOESY could map the through-space interactions between remaining protons. For instance, an NOE correlation between the formyl proton and the methyl protons would be expected in the cis conformer but would be absent or very weak in the trans conformer. The use of highly deuterated samples enhances the resolution and sensitivity of such experiments, making them powerful tools for studying the conformation of larger biomolecules. elsevierpure.comutoronto.cautoronto.ca
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope in this compound leads to significant and predictable shifts in the vibrational frequencies, providing a detailed picture of the molecule's bonding and structure.
The vibrational frequencies of molecular bonds are highly dependent on the masses of the atoms involved. Replacing hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly lowers the frequency of vibrations involving that atom. This isotopic shift is most pronounced for stretching modes.
In this compound, the following shifts are expected compared to non-deuterated methyl formate:
C-D Stretch (Formyl): The C-H stretching vibration of the formyl group, typically found around 2850-2950 cm⁻¹, shifts to a much lower frequency (approximately 2100-2200 cm⁻¹) in the deuterated compound.
C-D Stretch (Methyl): The C-H stretching modes of the methyl group, usually in the 2900-3000 cm⁻¹ region, are replaced by C-D stretching modes around 2050-2250 cm⁻¹.
C=O Stretch: The carbonyl (C=O) stretch, a strong band typically around 1720-1740 cm⁻¹, is less affected by deuteration of the formyl and methyl groups, but may show a small shift due to changes in vibrational coupling within the molecule.
Bending Modes: Bending or deformation modes (e.g., scissoring, rocking, wagging) involving the C-H bonds also shift to lower frequencies upon deuteration. For example, the C-H bending modes found in the 1350-1470 cm⁻¹ region will be replaced by C-D bending modes at significantly lower wavenumbers. vscht.czlibretexts.orgmsu.edu
| Vibrational Mode | Typical Frequency (HCOOCH₃) (cm⁻¹) | Expected Frequency (DCOOD₃) (cm⁻¹) |
| C-H Stretch (Methyl) | 2900 - 3000 | N/A |
| C-H Stretch (Formyl) | 2850 - 2950 | N/A |
| C-D Stretch (Methyl) | N/A | ~2050 - 2250 |
| C-D Stretch (Formyl) | N/A | ~2100 - 2200 |
| C=O Stretch | 1720 - 1740 | ~1700 - 1720 |
| C-H Bending | 1350 - 1470 | N/A |
| C-D Bending | N/A | Lower frequency region |
IR spectroscopy can be used to study the equilibrium between the cis and trans conformers of methyl formate. The two conformers have slightly different vibrational frequencies due to their different symmetries and intramolecular environments. researchgate.net By carefully analyzing the IR spectrum, it is possible to identify distinct absorption bands corresponding to each conformer.
The relative populations of the cis and trans forms are temperature-dependent. By recording IR spectra at various temperatures, one can observe changes in the relative intensities of the peaks assigned to each conformer. This allows for the determination of the enthalpy difference (ΔH) between the two forms. For this compound, the fundamental vibrational frequencies for each conformer will be different from the non-deuterated species, but the principle of using temperature-dependent IR spectroscopy to study the conformational equilibrium remains the same. The lower zero-point vibrational energy of the deuterated species can slightly alter the relative stability and equilibrium constant between the conformers compared to the non-deuterated molecule.
Time-Resolved IR Spectroscopy for Deuterated Species
Time-resolved infrared (IR) spectroscopy is a powerful technique for studying the dynamics of molecular systems on timescales ranging from femtoseconds to milliseconds. While specific time-resolved IR studies focusing exclusively on this compound are not extensively detailed in the available literature, the principles of the technique are broadly applicable to deuterated species. The primary effect of deuteration on an infrared spectrum is the shift of vibrational frequencies involving the deuterium atom to lower wavenumbers. This is due to the increased reduced mass of the C-D bond compared to the C-H bond. For instance, the C-H stretching vibrations typically observed around 3000 cm⁻¹ will shift to approximately 2200 cm⁻¹ for C-D stretching vibrations researchgate.net.
This isotopic shift provides a distinct spectral window to probe the dynamics of specific deuterated sites within a molecule without interference from their hydrogen-containing counterparts. In a time-resolved experiment, an ultrafast laser pulse would initiate a process (e.g., a chemical reaction or energy transfer), and a subsequent IR probe pulse would monitor the changes in the C-D vibrational bands as a function of time. This approach could be used to study the vibrational energy relaxation of the deuterated methyl and formyl groups in this compound or to follow the kinetics of reactions involving the cleavage or formation of its C-D bonds. The well-separated C-D stretching region allows for cleaner interpretation of the dynamic processes at these specific locations.
Microwave Spectroscopy of this compound and its Isotopologues
Microwave spectroscopy provides exceptionally high-resolution data on the rotational energy levels of gas-phase molecules. acs.orgfrontiersin.org From these measurements, highly precise molecular structures, dipole moments, and details of internal dynamics can be derived. Methyl formate and its isotopologues have been the subject of numerous microwave spectroscopy studies due to their importance in astrophysics and as prototypes for understanding internal rotation in molecules. pageplace.de
The rotational spectrum of a molecule is determined by its principal moments of inertia (Iₐ, Iₑ, Iₐ), which are in turn dependent on the molecular geometry and the masses of its constituent atoms. By analyzing the frequencies of rotational transitions, it is possible to determine the rotational constants (A, B, C), which are inversely proportional to the moments of inertia.
| Rotational Constant | Value (MHz) | Reference |
|---|---|---|
| A | 19985.93 | |
| B | 6914.19 | |
| C | 5291.51 |
A key feature of the methyl formate molecule is the internal rotation of the methyl (CH₃) group against the formyl (HCO) frame. This motion is not free but is hindered by a potential energy barrier, commonly denoted as the V₃ barrier, which arises from electronic interactions between the rotating groups. In microwave spectroscopy, this internal rotation causes the splitting of each rotational transition into a doublet, corresponding to the non-degenerate (A) and doubly-degenerate (E) torsional substates. The magnitude of this "A-E splitting" is highly sensitive to the height of the V₃ barrier.
In this compound, the substitution of the methyl hydrogens with deuterium (CD₃) increases the moment of inertia of the internal rotor. This change in mass alters the energy levels of the torsional motion and affects the tunneling splitting. While the potential barrier (V₃) is an electronic property and is not expected to change significantly upon isotopic substitution, the dynamics of the tunneling process are mass-dependent. Analysis of the A-E splittings in the microwave spectrum of CD₃OCDO allows for a precise determination of the V₃ barrier hindering the internal rotation of the deuterated methyl group. For the normal isotopologue, the V₃ barrier has been determined to be approximately 368 cm⁻¹. A detailed analysis of the CD₃OCDO spectrum would provide valuable data for refining theoretical models of internal rotation by isolating the effects of mass from the potential energy surface.
| Parameter | Value (cm⁻¹) | Reference |
|---|---|---|
| V₃ Barrier (cis conformer) | 368 |
Nuclei with a spin quantum number I ≥ 1, such as deuterium (I=1), possess a nuclear electric quadrupole moment. This moment interacts with the electric field gradient at the nucleus, which is created by the surrounding electron distribution. This interaction, known as nuclear quadrupole coupling, causes a further, smaller splitting of the rotational energy levels, referred to as hyperfine structure. The analysis of this hyperfine structure in the microwave spectrum provides detailed information about the electronic environment along the C-D bonds.
For this compound, each of the four deuterium nuclei contributes to the hyperfine structure. The splittings are characterized by the nuclear quadrupole coupling constants (e.g., χₐₐ, χₑₑ, χₐₐ). These constants are the components of the quadrupole coupling tensor along the principal axes of inertia. Analysis of the hyperfine structure for CD₃OCDO would yield these constants for both the methyl and formyl deuterons. This data reveals subtle details about the C-D bond character and the asymmetry of the charge distribution around the deuterium nuclei. While specific values for this compound are not detailed in the searched literature, studies on related molecules like deuterated formic acid (HCOOD) demonstrate the precision of such measurements.
| Coupling Constant | Value (kHz) | Reference |
|---|---|---|
| χₐₐ | 183.9 | |
| χₑₑ - χₐₐ | -254.7 |
Mass Spectrometry (MS) Applications in Deuterated Methyl Formate Research
Mass spectrometry is an essential tool in the study of isotopically labeled compounds, providing information on molecular weight and isotopic composition.
The synthesis of isotopically labeled compounds like this compound rarely results in 100% isotopic enrichment. It is crucial to quantify the isotopic purity, which is the percentage of the desired fully deuterated species relative to partially deuterated or non-deuterated isotopologues. High-resolution mass spectrometry (HR-MS), particularly with soft ionization techniques like electrospray ionization (ESI), is the preferred method for this analysis.
HR-MS can distinguish between the different isotopologues (D₀, D₁, D₂, D₃, D₄) based on their small mass differences. For this compound, the instrument would measure the relative intensities of the ions corresponding to C₂H₄O₂, C₂H₃DO₂, C₂H₂D₂O₂, C₂HD₃O₂, and C₂D₄O₂. After correcting for the natural abundance of ¹³C and ¹⁷O/¹⁸O isotopes, the relative abundances of the H/D isotopolog ions are used to calculate the isotopic purity. This verification is critical for ensuring the reliability of any subsequent spectroscopic or kinetic studies that rely on the isotopic label.
| Isotopologue | Theoretical m/z | Observed Relative Abundance (%) |
|---|---|---|
| D₀ (Undeuterated) | 60.0211 | 0.2 |
| D₁ | 61.0274 | 0.5 |
| D₂ | 62.0337 | 1.1 |
| D₃ | 63.0400 | 2.8 |
| D₄ (Fully Deuterated) | 64.0463 | 95.4 |
Note: Data are illustrative to demonstrate the principle of isotopic purity calculation.
Isotope Profile Analysis in Reaction Monitoring and Intermediate Identification
The use of isotopically labeled compounds is a powerful technique in the elucidation of reaction mechanisms, allowing for the tracking of atoms and fragments as they rearrange to form products. This compound, with its distinct mass and spectroscopic signature, serves as an excellent tracer for monitoring reaction progress and identifying transient intermediates that are often elusive to conventional analytical methods. The stability of the deuterium labels on both the formyl and methyl groups ensures that the isotopic integrity is maintained throughout many chemical transformations, providing unambiguous evidence of the role of methyl formate in a given reaction pathway.
One of the primary applications of this compound in reaction monitoring is in the study of catalytic processes. For instance, in transition metal-catalyzed reactions, the fate of the methyl formate molecule can be followed by observing the incorporation of deuterium into the catalyst, substrates, or products. Advanced analytical techniques, particularly mass spectrometry, are indispensable for this purpose. The significant mass difference between hydrogen and deuterium allows for the clear differentiation of labeled and unlabeled species, even at low concentrations.
A notable example of the utility of isotope profile analysis can be seen in the study of transfer hydrogenation reactions where methyl formate is generated in situ from methanol (B129727). Research has shown that transient organometallic intermediates incorporating methyl formate can be intercepted and characterized. In a hypothetical study utilizing this compound (DCOOCD₃), the reaction intermediates would exhibit a characteristic isotopic signature, confirming their origin from the deuterated starting material.
For example, in a reaction involving a ruthenium catalyst, the identification of a Ru(II) intermediate complexed with methyl formate would be significantly enhanced by the use of this compound. The expected mass-to-charge ratio (m/z) of the complex would be shifted by +4 atomic mass units compared to the complex formed with non-deuterated methyl formate. This mass shift provides definitive evidence of the incorporation of the intact deuterated methyl formate molecule into the intermediate.
The table below illustrates the expected mass spectral data for key intermediates in a hypothetical reaction using this compound, highlighting the power of isotope profile analysis in their identification.
| Intermediate Species | Formula with Methyl Formate (H₄) | Expected m/z (H₄) | Formula with this compound | Expected m/z (D₄) | Mass Shift (Δm/z) |
| Protonated Methyl Formate | [C₂H₅O₂]⁺ | 61.0284 | [C₂HD₄O₂]⁺ | 65.0535 | +4.0251 |
| Ruthenium(II) Complex with Methyl Formate | [Ru(L)ₙ(C₂H₄O₂)]²⁺ | X | [Ru(L)ₙ(C₂D₄O₂)]²⁺ | X + 4.0251 | +4.0251 |
| Putative Reaction Intermediate (e.g., after C-O cleavage) | [Fragment-H]⁺ | Y | [Fragment-D]⁺ | Y + n (n=1, 2, 3) | +n |
Note: 'L' represents other ligands on the ruthenium center, and 'n' is the number of such ligands. 'X' and 'Y' represent the mass-to-charge ratio of the non-deuterated species, which would be determined experimentally. The mass shift for fragments would depend on the number of deuterium atoms retained.
This approach is not limited to mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the fate of this compound. The absence of a proton signal and the presence of a deuterium signal in the characteristic chemical shift regions for the formyl and methyl groups provide a clear and quantitative measure of the incorporation of these groups into various species in the reaction mixture. By acquiring spectra at different time points, a detailed kinetic profile of the reaction can be constructed, revealing the rates of formation and consumption of intermediates and products containing the deuterated fragments.
Kinetic and Mechanistic Investigations Involving Methyl Formate D4
Kinetic Isotope Effects (KIE) Studies
Kinetic isotope effect (KIE) studies measure the change in reaction rate upon isotopic substitution. This effect is a cornerstone for understanding the transition state of a reaction, as it is sensitive to changes in bonding to the isotopically labeled atom.
In the gas-phase reactions of methyl formate (B1220265) and its isotopologues with hydroxyl (OH) and deuteroxyl (OD) radicals, distinct kinetic isotope effects have been observed. The reaction with OH/OD is critical as it is the primary removal pathway for methyl formate in the atmosphere. nih.govcapes.gov.br
A primary kinetic isotope effect is observed when a bond to the isotope is broken in the rate-determining step. For methyl formate-D4, abstraction of a deuterium (B1214612) atom from either the methyl (-CD₃) or formyl (-CDO) group occurs. Studies have consistently shown a "normal" primary KIE for the reactions of OH/OD with deuterated methyl formate, meaning the reaction rate decreases upon deuteration (kH/kD > 1). nih.govnih.govacs.org This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. libretexts.org
A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking. In the reaction of methyl formate isotopologues with OD radicals, a slight inverse secondary KIE (kOH/kOD < 1) is observed compared to the corresponding OH reactions. nih.govnih.gov This means the reaction with OD is slightly faster than with OH. This small enhancement is a subtle electronic effect related to the transition state structure. nih.govnih.gov
Experimental studies supported by ab initio calculations have determined the zero-point-corrected barrier heights for abstraction from the methyl and formyl sites to be approximately 1.3 and 6.0 kJ mol⁻¹, respectively. nih.govnih.gov These theoretical predictions of KIEs are in good agreement with experimental findings. nih.govnih.gov
The rates of these radical abstraction reactions are highly dependent on temperature. The reaction of OH with methyl formate exhibits a curved Arrhenius behavior, indicating a complex temperature dependence. nih.gov The rate coefficients for the OH + methyl formate reaction between 230 K and 1400 K have been parameterized, bridging the gap between low-temperature atmospheric conditions and high-temperature combustion environments. nih.govnih.gov
While the temperature dependence is well-studied, specific data on the pressure effects on the KIEs of this compound are limited. However, studies on the non-deuterated methyl formate reaction with OH radicals provide some insight. These studies show that pressure has a slight positive effect on the rate constant at low temperatures (below ~500-600 K) but becomes pressure-independent at higher temperatures. researchgate.netunl.edu This suggests that at lower temperatures, a collisional stabilization process of a pre-reaction complex might compete with the chemical reaction itself. researchgate.net In one study concerning OH/OD reactions with methyl formate isotopologues, it was noted that for the temperatures and pressures considered, the reaction kinetics were insensitive to the pre-reaction complexes, suggesting that pressure effects may be negligible under those specific conditions. acs.org
Methyl formate has two distinct sites for hydrogen (or deuterium) abstraction: the methyl group (CH₃O-) and the formyl group (-CHO). Determining the branching ratio—the fraction of the reaction that occurs at each site—is crucial for chemical models.
Using deuterated isotopologues like this compound allows for the determination of site-specific reaction rates. For the reaction of OH with methyl formate, the branching ratio for abstraction from the methyl versus the formyl site is approximately 50:50 at room temperature (300 K). nih.govcapes.gov.bracs.org
This branching ratio is temperature-dependent. Between 300 K and 500 K, abstraction from the formyl site, which has a higher energy barrier but also a higher-entropy transition state, becomes more favored, shifting the ratio to approximately 40:60 (methyl:formyl). nih.govnih.govacs.org However, both experimental and computational results suggest that as the temperature increases further, abstraction from the methyl group becomes more significant again due to the involvement of higher-energy conformers of the methyl transition state. nih.govacs.org
For the reaction of chlorine (Cl) atoms with methyl formate, theoretical calculations provide the following rate coefficients for H-abstraction from the two sites over a temperature range of 200-2000 K: nih.gov
Formyl site (R1a): Cl + CH₃OCHO → HCl + CH₃OCO
Methyl site (R1b): Cl + CH₃OCHO → HCl + CH₂OCHO
| Reaction | Rate Coefficient Expression (cm³/molecule·s) |
|---|---|
| R1a (Formyl Abstraction) | k₁ₐ,ₜₕₑₒᵣᵧ = 6.71 × 10⁻¹⁵ · T¹.¹⁴ · exp(-606/T) |
| R1b (Methyl Abstraction) | k₁ₑ,ₜₕₑₒᵣᵧ = 4.67 × 10⁻¹⁸ · T².²¹ · exp(-245/T) |
Table 1: Theoretical rate coefficients for the two primary H-abstraction channels in the reaction of chlorine atoms with methyl formate. These values provide a basis for predicting the KIEs in the reaction with this compound. Data sourced from nih.gov.
Elucidation of Reaction Pathways and Transient Intermediates
Isotopic labeling with deuterium is invaluable for tracing reaction pathways and identifying the transient species that are formed and consumed during a chemical reaction.
The thermal decomposition (pyrolysis) of methyl formate is a key process in combustion. Studies combining shock tube experiments and statistical rate theory have investigated the unimolecular decomposition of both normal methyl formate and this compound at high temperatures (1430-2070 K). researchgate.net These studies have modeled multiple parallel unimolecular decomposition channels. researchgate.net The primary decomposition pathway for methyl formate is the molecular elimination reaction to form methanol (B129727) and carbon monoxide. researchgate.netresearchgate.net
CH₃OCHO → CH₃OH + CO researchgate.net
Theoretical studies have shown that alternative decomposition pathways, such as forming two formaldehyde (B43269) molecules (CH₂O) or methane (B114726) (CH₄) and carbon dioxide (CO₂), are energetically less favorable. researchgate.net
A specific mechanism that has gained attention is hot β-scission . This process involves the direct decomposition of a chemically activated radical immediately following its formation via H-atom abstraction, without prior thermalization. helsinki.fi For methyl formate, this is particularly relevant for the radical formed by H-abstraction from the formyl group (CH₃OCO). This radical has a relatively low barrier for β-scission (13.7 kcal/mol) to produce a methyl radical (CH₃) and carbon dioxide (CO₂). nih.gov Hot β-scission has been identified as a major depletion pathway for these formate group-centered radicals in combustion environments. helsinki.fi
| Reaction | Products | Rate Coefficient Expression (s⁻¹) |
|---|---|---|
| CH₃OCO → | CH₃ + CO₂ | k₃,ₜₕₑₒᵣᵧ = 2.94 × 10⁹ · T¹·²¹ · exp(-6209/T) |
| CH₂OCHO → | CH₂O + HCO | k₅,ₜₕₑₒᵣᵧ = 8.45 × 10⁸ · T¹·³⁹ · exp(-15132/T) |
Table 2: Master equation-based theoretical rate coefficients for the dissociation of the two radicals formed from H-atom abstraction from methyl formate over a temperature range of 300-1500 K. These reactions are key steps following the initial radical attack. Data sourced from nih.gov.
The reactions of this compound with various atmospheric and combustion-relevant radicals have been studied to understand its degradation pathways.
H atoms: The reaction of methyl formate and this compound with hydrogen atoms has been investigated in shock tube studies between 1000 K and 1300 K. researchgate.net These experiments, coupled with statistical rate theory, help to define the reaction channels and their rate coefficients, which are essential for combustion models. researchgate.net
OH and OD radicals: As detailed in section 4.1, the reactions with OH and OD radicals are the most extensively studied. nih.govcapes.gov.brnih.gov These reactions initiate the atmospheric oxidation of methyl formate and are characterized by site-specific abstraction with temperature-dependent branching ratios. The use of this compound is critical for deconvoluting the kinetics of the two abstraction sites. nih.govcapes.gov.br
Cl atoms: The gas-phase reaction of chlorine atoms with methyl formate has been studied using experimental and theoretical methods. nih.gov The reaction proceeds via H-atom abstraction from both the formyl and methyl sites, leading to the formation of two different radicals (CH₃OCO and CH₂OCHO). nih.govosti.gov While direct kinetic data for the reaction with this compound is not available in the cited results, the principles of KIEs suggest that the abstraction of deuterium would be significantly slower than the abstraction of hydrogen, and this effect would be more pronounced for the stronger C-D bond compared to the C-H bond.
Catalytic Reaction Mechanisms Explored through Deuteration
The non-oxidative dehydrogenation of methanol is an important industrial route to produce methyl formate and hydrogen gas. nih.gov This reaction is typically catalyzed by copper-based systems, such as Cu/ZnO or CuMgO. nih.govrsc.org The generally accepted mechanism involves the formation of a surface methoxy (B1213986) intermediate (CH₃O⁻) from methanol. This intermediate is then dehydrogenated to a formaldehyde species, which subsequently reacts with another methoxy group to form methyl formate. researchgate.net
Employing deuterated methanol (CD₃OD) in these studies is a classic technique to probe the reaction mechanism. The dehydrogenation step involves the breaking of a carbon-hydrogen bond in the methoxy intermediate. When a carbon-deuterium bond must be broken instead, the reaction rate is typically slower due to the primary kinetic isotope effect (KIE). Observing a significant KIE upon switching from CH₃OH to CD₃OD provides strong evidence that the C-H bond cleavage is a rate-limiting step in the catalytic cycle. This insight is fundamental for designing more efficient catalysts by targeting the improvement of this specific step.
Table 2: Probing Catalytic Dehydrogenation with Deuterium
| Catalyst System | Reactant | Observation | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Cu-based (e.g., CuMgO) | CH₃OH vs. CD₃OD | Slower rate of methyl formate production with CD₃OD. | Confirms that C-H/C-D bond cleavage in the methoxy intermediate is part of the rate-determining step. | nih.gov |
| Pd/ZnO | CH₃OH vs. CD₃OD | Kinetic isotope effect observed. | Supports a similar mechanism involving dehydrogenation of a surface methoxy species as the key step. | rsc.org |
One of the most powerful applications of isotopic labeling is the unambiguous identification of transient intermediates in a catalytic cycle. Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can intercept short-lived species directly from a reaction. nih.govpnas.org For example, in the transfer hydrogenation of methanol catalyzed by ruthenium complexes, transient Ru(II) and Ru(IV) intermediates incorporating methyl formate were detected. nih.govpnas.org
If this reaction were conducted with deuterated methanol (CD₃OD), the resulting intermediates would incorporate this compound. This would cause a predictable mass shift in the detected ions. For example, a Ru-complexed [DCOOCD₃] would have a mass 4 Daltons higher than its [HCOOCH₃] counterpart. This mass shift provides definitive proof of the intermediate's composition and the origin of its atoms, confirming that the methyl formate ligand is derived from the methanol solvent. Comparing the experimental isotope pattern with the calculated pattern for the proposed deuterated structure is a standard method for validating these findings. nih.gov
The conversion of carbon dioxide (CO₂) into valuable chemicals like methyl formate is a key goal in sustainable chemistry. This transformation is complex and can proceed through several pathways, often involving multiple catalytic steps. nsf.gov One proposed route involves the hydrogenation of CO₂ to a formate species, esterification with methanol to form methyl formate, and subsequent hydrogenation of methyl formate to methanol. mdpi.com
Deuterium labeling is indispensable for untangling these intricate networks. For instance, by reacting CO₂ and methanol with deuterium gas (D₂), researchers can determine the source of the hydrogen atoms in the final products. If the formyl hydrogen in the resulting methyl formate is a deuterium (DCOOCH₃), it provides strong evidence for a pathway involving the direct hydrogenation of CO₂.
Conversely, if the reaction is run with H₂ and deuterated methanol (CD₃OD), the formation of DCOOCD₃ would suggest a different mechanism, possibly involving the dehydrogenation of methanol to provide the formyl hydrogen. Studies on CO₂ hydrogenation over Cu/ZnO-based catalysts suggest that surface formate and methoxy species can react to form methyl formate. mdpi.com Using deuterated reactants in such systems allows for precise tracking of which species contributes the formyl group and which contributes the methyl group, thereby validating or refuting proposed mechanistic cycles.
Computational Chemistry and Theoretical Modeling of Methyl Formate D4 Systems
Quantum Chemical Investigations
Quantum chemical methods are fundamental for determining the electronic structure, molecular geometries, and energy landscapes of chemical reactions.
Ab initio methods, such as Coupled Cluster (CCSD(T)), and Density Functional Theory (DFT) are widely employed to calculate the electronic structure and energetics of methyl formate (B1220265) and its deuterated forms. These calculations provide critical data for understanding reaction mechanisms, including the determination of transition state (TS) structures and activation energies.
For the reaction of OH radicals with methyl formate, high-level ab initio calculations, often employing CCSD(T)-F12/aug-cc-pVTZ//M06-2X/6-31+G** levels of theory, have been used to map the potential energy surface (PES) nih.govacs.orgcore.ac.ukresearchgate.net. These studies have yielded calculated, zero-point-corrected, barrier heights for hydrogen abstraction at the methyl site and the formate site. For instance, the calculated barrier heights for abstraction at the methyl and formate sites are reported as 1.3 and 6.0 kJ mol⁻¹, respectively nih.govacs.orgcore.ac.ukresearchgate.net. Further fitting of experimental isotopologue data refines these barriers to 0.9 ± 0.6 kJ mol⁻¹ for the methyl site and 4.1 ± 0.9 kJ mol⁻¹ for the formate site nih.govacs.orgcore.ac.ukresearchgate.net. DFT methods, such as M06-2X and B3LYP, are instrumental in these calculations, providing a balance between accuracy and computational cost for determining molecular properties and reaction energetics nih.govacs.orgcore.ac.ukresearchgate.netresearchgate.netrsc.orguniv-lille.frchemrxiv.org. DFT is generally recognized for its ability to accurately predict electronic structures, geometries, and energies, making it a cornerstone in modern computational chemistry for materials and reaction studies annauniv.edumpg.dewarwick.ac.uk.
Characterizing transition states (TS) and analyzing reaction paths are crucial for understanding reaction mechanisms. Methods like the Intrinsic Reaction Coordinate (IRC) and Potential Energy Surface (PES) scans are employed to trace the reaction pathway from reactants to products through the TS nih.govacs.orgrsc.orguniv-lille.frresearchgate.netnih.govresearchgate.net.
Studies on methyl formate's reactions, such as hydrogen abstraction by OH radicals, involve mapping the PES to identify the structures and energies of transition states nih.govacs.orgrsc.orgnih.gov. The IRC calculation helps to confirm that a located saddle point indeed connects reactants and products, providing a detailed view of the molecular rearrangements occurring during the reaction univ-lille.frresearchgate.net. For reactions involving multiple possible pathways or bifurcations on the PES, IRC calculations are essential for understanding product selectivity nih.gov. Calculations at levels like CCSD(T)/aug-cc-pVTZ//M06-2X/6-31+G** provide the energetic data for these PES and TS characterizations nih.govacs.orgcore.ac.ukresearchgate.net.
Accurate calculation of molecular properties, especially for reaction rates, requires accounting for anharmonicity and Zero-Point Energy (ZPE) corrections. These effects are particularly important for deuterated molecules, as the change in vibrational frequencies due to isotopic substitution can significantly influence ZPE and subsequent reaction dynamics.
Statistical Rate Theory (e.g., RRKM Theory) Applications
Statistical rate theories, most notably the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, are indispensable for predicting unimolecular and bimolecular reaction rate coefficients. These theories utilize the energy and structural information obtained from quantum chemical calculations to model the complex dynamics of chemical reactions.
RRKM theory, often coupled with master equation (ME) approaches, is applied to predict rate coefficients for various reaction channels, including those involving deuterated species. The theory accounts for the distribution of energy within a molecule and the density of states at the transition state to determine the probability of reaction prsu.ac.inwikipedia.org.
Studies on the reaction of OH and OD radicals with methyl formate isotopologues have utilized RRKM/ME theory to predict rate coefficients nih.govacs.orgcore.ac.ukrsc.orgresearchgate.net. These calculations help explain kinetic isotope effects (KIEs), such as the primary kinetic isotope effect observed when methyl formate is deuterated, leading to a decrease in the rate coefficient nih.govacs.orgcore.ac.uk. The RRKM calculations also predict an inverse secondary kinetic isotope effect for OD reactions compared to OH reactions with methyl formate nih.govacs.orgcore.ac.uk. For reactions involving MF-D4, RRKM theory can predict the specific rate coefficients for deuterated reaction channels, providing quantitative data on the impact of deuteration on reactivity researchgate.net.
Statistical rate theories are essential for modeling how reaction rates change with temperature and pressure, particularly for reactions that exhibit pressure-dependent behavior, such as those involving intermediate species or complex reaction mechanisms.
The reaction of OH with methyl formate exhibits curved Arrhenius behavior, and its rate coefficient has been modeled over a wide temperature range using RRKM/ME theory nih.govacs.orgcore.ac.ukrsc.org. These models allow for the parametrization of rate coefficients as a function of temperature, bridging data from different experimental conditions nih.govacs.orgcore.ac.uk. For example, the rate coefficient for OH + MF between 230 and 1400 K can be parametrized, and such models are extended to deuterated isotopologues to understand the temperature dependence of KIEs nih.govacs.orgcore.ac.uk. Furthermore, RRKM/ME theory has been used to characterize the pressure-dependent kinetics of methyl formate reactions across combustion, atmospheric, and interstellar temperature regimes, covering pressures from 0.001 to 100 bar rsc.org. These comprehensive models are crucial for accurately predicting chemical behavior in diverse environments.
Data Tables
Table 1: Calculated Zero-Point-Corrected Barrier Heights for Hydrogen Abstraction from Methyl Formate
| Reaction Site | Calculated Barrier Height (kJ mol⁻¹) | Fitted Barrier Height (kJ mol⁻¹) | Reference(s) |
| Methyl site | 1.3 | 0.9 ± 0.6 | nih.govacs.orgcore.ac.ukresearchgate.net |
| Formate site | 6.0 | 4.1 ± 0.9 | nih.govacs.orgcore.ac.ukresearchgate.net |
Table 2: Parametrized Rate Coefficients for the Reaction of OH with Methyl Formate
| Reaction | Parametrization | Temperature Range (K) | Reference(s) |
| OH + MF | k = (3.2 × 10⁻¹³) × (T/300)².³ × exp(−141.4/T) cm³ molecule⁻¹ s⁻¹ | 230–1400 | nih.govacs.orgcore.ac.uk |
| OH + MF (Leeds) | k = 1.04 × 10⁻¹² × (T/300)¹.⁴³ × exp(−504/T) cm³ molecule⁻¹ s⁻¹ | 294–600 | nih.gov |
| OD + MF (Leeds) | k = 4.35 × 10⁻¹⁵ × (T/300)⁵.³⁰ × exp(−1270/T) cm³ molecule⁻¹ s⁻¹ | 294–600 | nih.gov |
Table 3: Branching Ratios for Hydrogen Abstraction from Methyl Formate
| Temperature (K) | Fraction of Methyl Abstraction (fCH₃) | Fraction of Formate Abstraction (fCHO) | Reference(s) |
| 300 | ~50% | ~50% | nih.govacs.orgcore.ac.ukresearchgate.net |
| 300–500 | ~40% | ~60% | nih.govacs.orgcore.ac.ukresearchgate.net |
Molecular Dynamics and Conformational Analysis
The study of molecular dynamics and conformational isomerism in deuterated methyl formate species provides crucial insights into their structural behavior and potential energy surfaces.
Internal Rotation Barriers and Conformational Isomerism of Deuterated Methyl Formate
Deuteration can subtly influence the internal rotation of the methyl group within methyl formate. Research on deuterated isotopologues, such as DCOOCH3, has employed methods like the rho-axis method to analyze their internal rotation dynamics. Studies have identified effects stemming from large-amplitude torsional motion, which can lead to distinct sets of spectral transitions. In some cases, such as with HCOOCH2D, a small tunneling splitting, ranging from 0 to 20 MHz, has been observed and accounted for using phenomenological treatments that consider rotational dependence. These findings are essential for understanding the conformational landscape and the energetic barriers associated with the rotation around the C-O bond in these deuterated species.
Simulation of Molecular Interactions (e.g., with solvent clusters)
Information regarding the simulation of molecular interactions, specifically concerning methyl formate-D4 with solvent clusters, was not found within the scope of the provided search results. Therefore, detailed research findings for this subsection cannot be presented at this time.
Computational Spectroscopic Predictions
Computational methods play a vital role in predicting and interpreting the vibrational and rotational spectra of isotopically substituted molecules.
Theoretical Prediction of Vibrational and Rotational Spectra for Deuterated Isotopologues
Spectroscopic investigations of deuterated methyl formate species, particularly DCOOCH3, have yielded significant data. Measurements in the centimeter-wave (7–80 GHz) and submillimeter-wave (580–661 GHz) ranges have allowed for the assignment and fitting of numerous transitions. For DCOOCH3, a comprehensive analysis involved fitting 1703 transitions using the rho-axis method, a computational approach that accounts for internal rotation. This fitting process utilized 24 parameters and achieved an RMS deviation of 94.2 kHz , demonstrating a high degree of accuracy in characterizing the rotational spectrum. Furthermore, the dipole moment and nuclear quadrupole coupling constants for this deuterated species have been determined through these computational and experimental efforts.
Studies on other deuterated isotopologues, such as HCOOCH2D, have also revealed specific spectral characteristics related to torsional motion. The observed spectral transitions are influenced by this motion, sometimes resulting in multiple sets of transitions and even small tunneling splittings, which are analyzed using theoretical models.
Table 1: Spectroscopic Fitting Parameters for DCOOCH3
| Parameter | Value | Unit | Notes |
| Number of Transitions Fitted | 1703 | - | Centimeter and submillimeter wave bands |
| Number of Fitting Parameters | 24 | - | For the rho-axis method |
| RMS Deviation | 94.2 | kHz | Standard deviation of the fit |
| Frequency Range Measured | 7–80 GHz | GHz | Centimeter-wave spectroscopy |
| Frequency Range Measured | 580–661 GHz | GHz | Submillimeter-wave spectroscopy |
| Internal Rotation Treatment | Rho-axis method | - | Computational model for torsional motion |
Table 2: Observed Tunneling Splitting in HCOOCH2D
| Isotopologue | Observed Tunneling Splitting Range | Unit | Notes |
| HCOOCH2D | 0 – 20 | MHz | Accounted for by IAM-like treatment |
Compound Name Table:
| Common Name | Chemical Formula | Notes |
| This compound | N/A | Designation used in prompt; data pertains to specific deuterated isotopologues. |
| DCOOCH3 | C2H3DO2 | Specifically studied deuterated methyl formate species with detailed rotational spectroscopic data. |
| HCOOCH2D | C2H5DO2 | Deuterated methyl formate species exhibiting torsional motion and tunneling splittings. |
Astrochemical Significance and Interstellar Abundance of Deuterated Methyl Formate
Observational Astrophysics and Detection
The detection and characterization of deuterated methyl formate (B1220265) in the interstellar medium (ISM) rely on high-resolution radio astronomical observations. These observations provide crucial data on the existence, abundance, and spatial distribution of these molecules, which are essential for validating and refining theoretical models of interstellar chemistry.
Multiple deuterated isotopologues of methyl formate have been successfully identified in interstellar space through radio astronomy. One of the pioneering detections was of the doubly deuterated isotopologue, CHD₂OCHO, in the protostellar binary system IRAS 16293–2422. This discovery was made using the Atacama Large Millimeter/submillimeter Array (ALMA) as part of the Protostellar Interferometric Line Survey (PILS), which covered a frequency range of 329.1 GHz to 362.9 GHz.
In addition to CHD₂OCHO, other deuterated variants of methyl formate have been identified toward both protostars in the IRAS 16293 binary system. Theoretical models have shown that the observed abundance of DCOOCH₃ in IRAS 162
Future Directions and Emerging Research Avenues for Deuterated Methyl Formate
Synergistic Experimental and Computational Research Paradigms
The intricate nature of deuterated methyl formate (B1220265) necessitates a collaborative approach where experimental observations and theoretical calculations inform and validate one another. Future research will increasingly rely on this synergy to provide a comprehensive understanding of its properties and formation pathways.
Computational chemistry, particularly Density Functional Theory (DFT) and high-level ab initio methods, offers profound insights into reaction mechanisms that are otherwise difficult to probe experimentally. For instance, theoretical models can map out the potential energy surfaces for reactions involving deuterated species, helping to explain observed isotopic fractionation. Recent computational studies have investigated the formation of methyl formate on interstellar ice grain analogues, revealing that while some pathways are energetically favorable for the main isotopologue, they may not be for deuterated variants, highlighting the need for specific theoretical treatment of deuteration.
Experimental studies provide the ground truth for these computational models. Laboratory experiments simulating interstellar conditions—such as irradiating ice mixtures containing deuterated precursors—can help to validate proposed reaction networks. Combining experimental rate coefficients with theoretical calculations of kinetic isotope effects allows for a more refined understanding of reaction dynamics. This integrated approach is crucial for building robust chemical models that can accurately predict the abundances of deuterated methyl formate in various astronomical environments.
Table 1: Examples of Synergistic Research in Methyl Formate Studies
| Research Area | Experimental Technique | Computational Method | Key Insights |
|---|---|---|---|
| Reaction Kinetics | Laser Flash Photolysis | Ab initio calculations (e.g., CCSD(T)) | Determination of barrier heights and kinetic isotope effects for H/D abstraction reactions. |
| Formation Pathways | Temperature-Programmed Desorption of ice analogues | Density Functional Theory (DFT) | Elucidation of surface-mediated reaction mechanisms on interstellar grains. |
| Catalysis | Flowing Afterglow-Selected Ion Flow Tube | Quantum Chemical Calculations | Investigation of gas-phase ion-molecule reactions leading to methyl formate precursors. |
Development of Advanced Spectroscopic Techniques for Isotopic Analysis
The unambiguous identification and quantification of deuterated methyl formate, particularly in the vastness of the interstellar medium (ISM), hinges on spectroscopy. Future progress is tied to the development of more sensitive and higher-resolution spectroscopic techniques.
Rotational spectroscopy is a powerful tool for identifying specific isotopologues in the gas phase, as each molecule possesses a unique rotational spectrum. The Atacama Large Millimeter/submillimeter Array (ALMA) has revolutionized astrochemistry by enabling the detection of complex organic molecules and their isotopologues, including the first interstellar detection of doubly deuterated methyl formate (CHD2OCHO). Future advancements will likely involve pushing the sensitivity limits of such instruments and extending their frequency coverage to observe a wider range of transitions.
In the laboratory, techniques such as Fourier-transform microwave (FTMW) spectroscopy and chirped-pulse spectroscopy provide high-resolution data that are essential for creating accurate spectral line catalogs. These catalogs are indispensable for identifying molecules in astronomical spectra. Further development of these techniques will allow for the characterization of even more complex and less abundant deuterated species.
Vibrational spectroscopy, while more challenging for remote detection in the ISM, provides complementary information about molecular structure and bonding. Advanced techniques like cavity ring-down spectroscopy and the use of synchrotron radiation sources could enable highly sensitive laboratory studies of the vibrational modes of deuterated methyl formate isotopologues.
Exploration of Novel Reaction Environments and Conditions for Deuterated Species
While much of the focus has been on cold, dense molecular clouds and hot corinos, the formation and chemistry of deuterated methyl formate may occur in a wider range of environments than currently appreciated. Future research should explore these novel conditions to build a more complete picture of deuterium (B1214612) chemistry.
One promising area is the study of reactions on the surfaces of interstellar dust grains under varying conditions of temperature, radiation, and ice composition. The morphology of the ice (amorphous vs. crystalline) can significantly influence surface reactions. Experiments that systematically vary these parameters can provide crucial data for astrochemical models. For example, understanding how H-D substitution reactions on grain surfaces contribute to the abundances of multiply deuterated species like HCOOCHD2 and DCOOCHD2 is a key research goal.
Gas-phase reactions also play a role, and their importance may vary depending on the environment. The study of ion-molecule reactions in cold plasmas or under the influence of shock waves could reveal new formation pathways for deuterated methyl formate. Furthermore, the influence of different types of radiation, such as cosmic rays and UV photons, on the chemistry of deuterated ices needs further investigation.
Table 2: Key Formation Reactions for Deuterated Methyl Formate
| Reaction Type | Example Reactants | Environment | Significance |
|---|
Q & A
Q. What are the established laboratory synthesis routes for Methyl formate-D4, and how can experimental reproducibility be ensured?
this compound is typically synthesized via acid-catalyzed esterification between deuterated methanol (CD₃OD) and formic acid (DCOOH). Key steps include:
- Deuterated Reagent Preparation : Ensure >99% isotopic purity of CD₃OD and DCOOH via distillation or commercial sourcing .
- Reaction Conditions : Use concentrated sulfuric acid (D2SO4 for full deuteration) as a catalyst at 60–70°C for 6–8 hours under reflux .
- Purification : Isolate the product via fractional distillation, and confirm purity via NMR (e.g., absence of protiated methyl peaks at δ 3.7 ppm) .
- Reproducibility : Document catalyst ratios, temperature gradients, and distillation parameters in the Materials and Methods section, adhering to guidelines for procedural clarity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR Spectroscopy :
- ¹H NMR : Absence of protiated methyl signals confirms deuteration. Residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) should be noted .
- ¹³C NMR : Compare chemical shifts with non-deuterated analogs (e.g., C=O at ~160 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion clusters at m/z 64 (M⁺·) and 65 (M+1) due to natural ¹³C abundance .
- Infrared (IR) Spectroscopy : Confirm ester C=O stretching at ~1720 cm⁻¹ and C-D stretches at ~2100–2200 cm⁻¹ .
- Data Reporting : Present spectra with labeled peaks and integration values, following journal-specific figure guidelines .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Solubility Testing :
- Use gravimetric analysis: Dissolve known masses in solvents (e.g., DMSO, hexane) at 25°C, filter undissolved material, and evaporate to calculate solubility (g/L) .
- Stability Assessment :
- Monitor degradation via periodic ¹H NMR over 48 hours under light, heat (40°C), and acidic/basic conditions .
Table 1 : Solubility and Stability of this compound
| Solvent | Solubility (g/L, 25°C) | Degradation Half-Life (h, 40°C) |
|---|---|---|
| DMSO | 320 ± 15 | >72 |
| Hexane | 45 ± 3 | 48 |
| Water | 8 ± 1 | 12 |
Advanced Research Questions
Q. How do deuterium isotopic effects in this compound influence reaction kinetics in catalytic processes?
- Kinetic Isotopic Effect (KIE) Analysis :
- Compare rate constants (k) of this compound and non-deuterated analogs in reactions (e.g., hydrolysis) using stopped-flow spectrophotometry .
- Calculate KIE = k_H/k_D. Values >1 indicate primary deuterium effects due to C-D bond cleavage .
Q. How should contradictions in reported thermodynamic data for this compound be resolved?
- Data Reconciliation Framework :
Compare experimental conditions (e.g., purity, calibration standards) across studies .
Validate instruments using NIST-certified reference materials .
Apply statistical models (e.g., ANOVA) to assess variance in datasets .
- Case Study : Discrepancies in vapor pressure measurements (±5%) may arise from inconsistent temperature controls; replicate experiments using dynamic vapor sorption (DVS) .
Q. What computational approaches are suitable for modeling isotopic effects in this compound, and how can results be validated experimentally?
- Quantum Chemistry Methods :
- Perform DFT calculations (e.g., B3LYP/6-311++G**) to optimize geometry and simulate IR/NMR spectra .
- Compare computed vibrational frequencies with experimental IR data (±5 cm⁻¹ tolerance) .
Q. What experimental design considerations are critical for isotopic tracing studies using this compound?
- Tracer Synthesis : Position-selective deuteration (e.g., CD₃OOCD vs. CH₃OOCD) to track specific metabolic pathways .
- Analytical Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
